Cyclopentanone, 3-cyclohexyl-
CAS No.: 10264-57-0
Cat. No.: VC14360686
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10264-57-0 |
|---|---|
| Molecular Formula | C11H18O |
| Molecular Weight | 166.26 g/mol |
| IUPAC Name | 3-cyclohexylcyclopentan-1-one |
| Standard InChI | InChI=1S/C11H18O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h9-10H,1-8H2 |
| Standard InChI Key | ZKWXHMQLBLFZHP-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)C2CCC(=O)C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Cyclopentanone, 3-cyclohexyl- features a cyclopentanone core substituted at the 3-position with a cyclohexyl group. Its IUPAC name, 3-cyclohexylcyclopentan-1-one, reflects this bicyclic arrangement . The molecular formula C₁₁H₁₈O corresponds to a molecular weight of 166.26 g/mol . The cyclohexyl group introduces steric bulk and hydrophobicity, influencing its solubility and reactivity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 10264-57-0 | |
| Molecular Formula | C₁₁H₁₈O | |
| Molecular Weight | 166.26 g/mol | |
| Boiling Point | Not reported (estimated >200°C) | |
| Density | ~0.96 g/cm³ (analogous compounds) |
Conformational Analysis
The cyclohexyl group adopts a chair conformation, minimizing steric interactions with the cyclopentanone ring. Theoretical studies on similar bicyclic ketones suggest that the equatorial position of the cyclohexyl substituent stabilizes the molecule through reduced van der Waals strain .
Synthesis and Preparation
Conventional Synthetic Routes
The primary synthesis involves Friedel-Crafts acylation or alkylation of cyclopentanone with cyclohexyl halides . For example:
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Cyclohexylmagnesium bromide reacts with cyclopentanone under Grignard conditions, followed by oxidation to yield the ketone.
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Acid-catalyzed condensation of cyclopentanone with cyclohexanol derivatives, leveraging Brønsted or Lewis acids (e.g., H₂SO₄, AlCl₃) .
Catalytic Innovations
Recent patents highlight the use of heterogeneous catalysts such as Pd/HY zeolites for tandem aldol condensation and hydrodeoxygenation, achieving yields up to 75% . These methods emphasize sustainability by utilizing biomass-derived intermediates like vanillin .
Table 2: Representative Synthetic Conditions
| Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Grignard Reaction | Mg, Et₂O | 60–70 | |
| Acid-Catalyzed Condensation | H₂SO₄ | 65–75 | |
| Hydrodeoxygenation | Pd/HY | 74.5 |
Chemical Properties and Reactivity
Ketone-Specific Reactions
The carbonyl group undergoes typical nucleophilic additions:
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Reduction: Catalytic hydrogenation (H₂/Pd) produces 3-cyclohexylcyclopentanol.
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Enolate Formation: Strong bases (e.g., LDA) generate enolates for alkylation or aldol reactions .
Cyclohexyl Group Effects
The cyclohexyl substituent enhances steric hindrance, slowing reactions at the carbonyl center. Conversely, its electron-donating nature slightly activates the ketone toward electrophilic aromatic substitution in conjugated systems .
Spectroscopic Analysis
Infrared Spectroscopy
The C=O stretch appears at 1,715–1,740 cm⁻¹, shifted upward compared to linear ketones due to ring strain . Cyclohexyl C-H stretches are observed at 2,850–2,950 cm⁻¹ .
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Cyclopentanone protons resonate at δ 1.50–2.50 ppm, while cyclohexyl protons show multiplet signals at δ 1.00–1.80 ppm .
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¹³C NMR: The carbonyl carbon appears at δ 210–215 ppm, with cyclohexyl carbons between δ 25–35 ppm .
Table 3: Key Spectroscopic Data
| Technique | Signal (δ/ppm or cm⁻¹) | Assignment |
|---|---|---|
| IR (C=O) | 1,725 | Ketone stretching |
| ¹H NMR (CDCl₃) | 2.10 (m, 2H) | Cyclopentanone CH₂ |
| ¹³C NMR | 211.5 | C=O |
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a precursor to terpene-derived therapeutics, leveraging its bicyclic framework for bioactive molecule synthesis . Its lipophilicity enhances blood-brain barrier penetration in CNS drug candidates .
High-Density Fuels
Hydrodeoxygenation of 3-cyclohexylcyclopentanone derivatives yields polycycloalkanes with densities >0.94 g/mL, suitable for aerospace propulsion systems .
Fragrance Industry
Analogous compounds (e.g., 2-(2-(4-methylcyclohexenyl)propyl)cyclopentanone) are prized for fruity, apricot-like odors, though 3-cyclohexylcyclopentanone itself is less common in perfumery .
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